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molecular formula C9H13BO2 B1303772 3-Isopropylphenylboronic acid CAS No. 216019-28-2

3-Isopropylphenylboronic acid

Cat. No. B1303772
M. Wt: 164.01 g/mol
InChI Key: QSWLFBMVIGQONC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08263656B2

Procedure details

n-BuLi (7.7 mL, 14.0 mmol) was added dropwise to a stirred solution of 1-bromo-3-isopropyl-benzene (2.4 g, 12.1 mmol) in dry THF (40 mL) over 30 min at −70° C. under nitrogen. The reaction mixture was degassed for 15 min, and triisopropylborate (2.63 g, 14.0 mmol) was added at the same temperature. The reaction mixture was gradually warmed to 0° C. during 90 min and stirred for an additional 30 min at 0° C. The reaction mixture was then cooled to −20° C., and an aqueous solution of 2N HCl (20 mL) was added slowly. THF was distilled off and the reaction mixture was extracted with ethyl acetate (2×20 mL). The combined organic layers were dried over Na2SO4, and concentrated in vacuo to obtain the crude product (1.85 g, 93.5%), which was used for the next step without further purification.
Quantity
7.7 mL
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.63 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
93.5%

Identifiers

REACTION_CXSMILES
[Li]CCCC.Br[C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([CH:13]([CH3:15])[CH3:14])[CH:8]=1.C([O:19][B:20](OC(C)C)[O:21]C(C)C)(C)C.Cl>C1COCC1>[CH:13]([C:9]1[CH:8]=[C:7]([B:20]([OH:21])[OH:19])[CH:12]=[CH:11][CH:10]=1)([CH3:15])[CH3:14]

Inputs

Step One
Name
Quantity
7.7 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
2.4 g
Type
reactant
Smiles
BrC1=CC(=CC=C1)C(C)C
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.63 g
Type
reactant
Smiles
C(C)(C)OB(OC(C)C)OC(C)C
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for an additional 30 min at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was degassed for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to −20° C.
DISTILLATION
Type
DISTILLATION
Details
THF was distilled off
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with ethyl acetate (2×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)C=1C=C(C=CC1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.85 g
YIELD: PERCENTYIELD 93.5%
YIELD: CALCULATEDPERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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